molecular formula C6H2BrClFNO2 B2575577 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene CAS No. 1806970-78-4

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

Cat. No. B2575577
CAS RN: 1806970-78-4
M. Wt: 254.44
InChI Key: UTFRFVXKHJBCTB-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene is a polyhalo substituted benzene . It is a reagent in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran .


Synthesis Analysis

This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . It also undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .


Molecular Structure Analysis

The compound is a benzene ring substituted with bromo, chloro, fluoro, and nitro groups. The numbering of the substituted benzene derivatives follows the IUPAC nomenclature .


Chemical Reactions Analysis

The compound undergoes various reactions. For instance, it can undergo Suzuki coupling with 2-cyanoarylboronic esters to form biphenyls . These biphenyls are precursors for synthesizing 6-substituted phenanthridines . It can also undergo palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.44 and a linear formula of BrC6H3(Cl)F . It has a refractive index of 1.556 and a density of 1.678 g/mL at 25 °C .

Scientific Research Applications

Mechanism of Action

The compound can participate in various reactions due to the presence of multiple substituents. For instance, in Suzuki coupling, the bromo group can be replaced by an aryl group from the boronic ester . In the Stille cross-coupling reaction, the bromo group can be replaced by a furan-2-yl group .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

The compound’s ability to undergo various reactions makes it a valuable reagent in organic synthesis. Its use in the synthesis of N-fused tricyclic indoles, dimethyamine, benzofuran, and 6-substituted phenanthridines suggests potential applications in the development of new pharmaceuticals and materials .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRFVXKHJBCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

CAS RN

1806970-78-4
Record name 1-bromo-4-chloro-2-fluoro-3-nitrobenzene
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